molecular formula C11H20O B15322231 1-(4-Ethylcyclohexyl)propan-2-one

1-(4-Ethylcyclohexyl)propan-2-one

Cat. No.: B15322231
M. Wt: 168.28 g/mol
InChI Key: WJKZFBNFUAWIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylcyclohexyl)propan-2-one is an organic compound with the molecular formula C11H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring substituted with an ethyl group and a propan-2-one moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethylcyclohexyl)propan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Another method involves the Friedel-Crafts acylation of 4-ethylcyclohexylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the propan-2-one moiety onto the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Purification steps may include distillation and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylcyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(4-Ethylcyclohexyl)propan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and other carbon nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols, specifically 1-(4-Ethylcyclohexyl)propan-2-ol.

    Substitution: Various substituted ketones and alcohols depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylcyclohexyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)propan-2-one depends on its specific application. In chemical reactions, the carbonyl group acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.

In biological systems, the compound may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-(4-Ethylcyclohexyl)propan-2-one can be compared with other similar compounds such as:

    Cyclohexanone: Lacks the ethyl and propan-2-one substituents, making it less complex and less reactive in certain contexts.

    4-Ethylcyclohexanone: Similar structure but lacks the propan-2-one moiety, affecting its reactivity and applications.

    Propiophenone: Contains a phenyl group instead of a cyclohexane ring, leading to different chemical and physical properties.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

1-(4-ethylcyclohexyl)propan-2-one

InChI

InChI=1S/C11H20O/c1-3-10-4-6-11(7-5-10)8-9(2)12/h10-11H,3-8H2,1-2H3

InChI Key

WJKZFBNFUAWIOK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.